Isopropyl 4-hydroxy-3,5-dimethoxybenzoate
Overview
Description
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with the molecular formula C12H16O5. It is a derivative of benzoic acid, characterized by the presence of isopropyl, hydroxy, and dimethoxy functional groups. This compound is often used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
Similar compounds have been known to undergo reactions with various nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in the microbial conversion of aromatic compounds, a critical and often rate-limiting reaction in aromatic catabolism .
Result of Action
Similar compounds have been known to undergo various chemical reactions, leading to the formation of different products .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Isopropyl 4-hydroxy-3,5-dimethoxybenzoate typically involves a Friedel-Crafts alkylation reaction. The process begins with methyl 3,5-dimethoxybenzoate, which is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid. The reaction proceeds under the combined action of sulfuric acid and chlorosulfonic acid, converting methyl 3,5-dimethoxybenzoate into 3,5-dimethoxybenzoic acid. This intermediate then reacts with isopropanol to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3,5-dimethoxybenzaldehyde, while reduction of the ester group can produce 4-hydroxy-3,5-dimethoxybenzyl alcohol .
Scientific Research Applications
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
- Ethyl 4-hydroxy-3,5-dimethoxybenzoate
- Propyl 4-hydroxy-3,5-dimethoxybenzoate
Uniqueness
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
propan-2-yl 4-hydroxy-3,5-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-12(14)8-5-9(15-3)11(13)10(6-8)16-4/h5-7,13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDMGVMGWSSNPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253461 | |
Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858131-80-3 | |
Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858131-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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